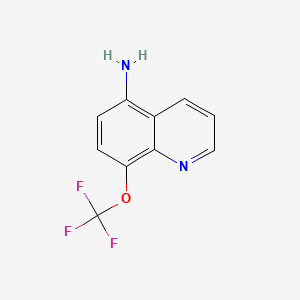

8-(三氟甲氧基)喹啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(Trifluoromethoxy)quinolin-5-amine is a chemical compound with the molecular formula C10H7F3N2O . It is a versatile compound used in scientific research.

Synthesis Analysis

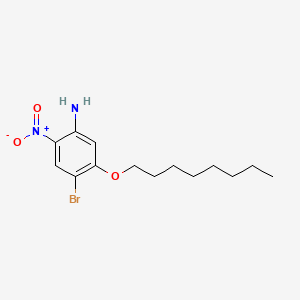

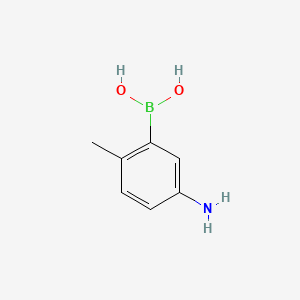

The synthesis of 8-(Trifluoromethoxy)quinolin-5-amine involves complex chemical reactions. One method involves the use of stannic chloride or indium (III) chloride in aerobic conditions . Another method involves the use of boronic acid group, which can participate in Suzuki-Miyaura couplings, a versatile tool for forming carbon-carbon bonds.Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethoxy)quinolin-5-amine is intricate, with a molecular weight of 228.171 Da . It consists of a quinoline ring system attached to an amino group .Chemical Reactions Analysis

The chemical reactions involving 8-(Trifluoromethoxy)quinolin-5-amine are complex and diverse. It can participate in various chemical reactions due to its unique properties.Physical and Chemical Properties Analysis

8-(Trifluoromethoxy)quinolin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 307.0±37.0 °C at 760 mmHg, and a flash point of 139.5±26.5 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .科学研究应用

与钠和钾酰胺的相互作用

Gurskaya 等人(2012 年)的研究调查了多氟喹啉与液氨中的钠或钾酰胺的相互作用。该研究显示了这些化合物在亲核合成子中的潜力,从而合成各种多氟喹啉衍生物。此类反应对于开发具有特定氟化模式的新材料和化学品至关重要,在药物和农用化学品中很有用 (Gurskaya、Selivanova 和 Shteingarts,2012 年)。

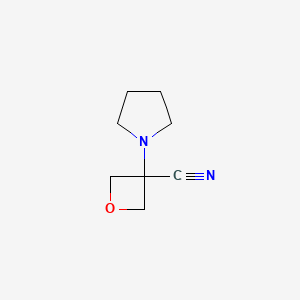

喹啉基氨基腈的合成

Dalavai 等人(2020 年)提出了一种使用生态友好型方案的一锅法合成喹啉基氨基腈。该合成路线提供了一种绿色化学方法来开发具有潜在抗糖尿病、抗炎和抗氧化活性的化合物。此类方法对于为生物活性化合物创建毒性更低且对环境无害的合成工艺至关重要 (Dalavai、Gomathi、Naresh 和 Nawaz Khan,2020 年)。

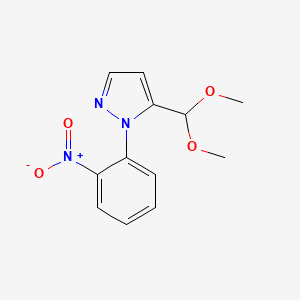

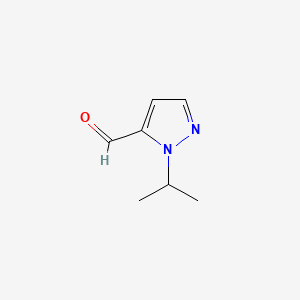

新型吡唑并[3,4-d]嘧啶衍生物

Holla 等人(2006 年)的一项研究探索了从 4-肼基-8-(三氟甲基)喹啉开始合成新型吡唑并[3,4-d]嘧啶衍生物。这项工作突出了喹啉衍生物在合成具有潜在抗菌活性的化合物方面的化学多功能性。此类衍生物可以用作药物研究的支架,旨在开发针对耐药菌株的新药,并提高疗效 (Holla、Mahalinga、Karthikeyan、Akberali 和 Shetty,2006 年)。

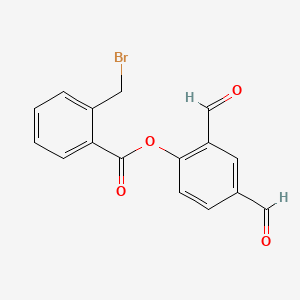

铑催化的胺化

You 等人(2018 年)关于喹啉 N-氧化物的铑催化胺化的工作引入了一种选择性官能化喹啉衍生物的方法。该方法促进了在喹啉环上的特定位置引入氨基,扩展了用于修饰生物活性化合物以探索其药理性质的工具包 (You、Yuan、Huang、Pi、Wu 和 Cui,2018 年)。

铜催化的远程 C-H 胺化

Sahoo 等人(2016 年)关于喹啉的铜催化远程 C-H 胺化的研究展示了有机合成中的先进方法,用于将氨基直接引入生物活性分子中。该过程对于药物化学很重要,因为它允许药物的结构多样化 (Sahoo、Kesava Reddy、Ramakrishna 和 Baidya,2016 年)。

安全和危害

作用机制

Mode of Action

It’s hypothesized that the compound may interact with its targets via a radical pathway , but more research is needed to confirm this and to understand the resulting changes at the molecular level.

Action Environment

It’s worth noting that certain storage conditions, such as keeping the compound in a dark place and sealed in dry conditions, may be necessary for maintaining its stability .

属性

IUPAC Name |

8-(trifluoromethoxy)quinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXOFTNLLDXSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674749 |

Source

|

| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-53-6 |

Source

|

| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。